Rilapladib - 412950-08-4

Rilapladib

Catalog Number: EVT-280686
CAS Number: 412950-08-4
Molecular Formula: C40H38F5N3O3S
Molecular Weight: 735.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rilapladib is the third genomics-derived small molecule drug arising from the Human Genome Sciences-GlaxoSmithKline collaboration to enter clinical development. It is a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor. Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques.
Source and Classification

Rilapladib is derived from the quinoline class of compounds, which are known for their diverse biological activities. It has been studied for its role as an inhibitor of secretory phospholipase A2, an enzyme implicated in inflammatory processes and cellular signaling pathways. The compound's classification as a small-molecule inhibitor positions it within a broader category of pharmacological agents designed to modulate enzyme activity and biochemical pathways.

Synthesis Analysis

The synthesis of Rilapladib involves several key steps that are characteristic of small-molecule drug development. The compound is synthesized through a multi-step organic reaction process, typically starting from readily available precursors.

  1. Starting Materials: The synthesis begins with quinoline derivatives, which are modified through various chemical reactions such as alkylation, acylation, or sulfonylation.
  2. Key Reactions:
    • Alkylation: This step introduces specific alkyl groups that enhance the compound's lipophilicity and biological activity.
    • Sulfonylation: The introduction of sulfonyl groups is crucial for the compound's ability to interact with target enzymes.
  3. Purification: After synthesis, Rilapladib is purified using techniques such as high-performance liquid chromatography to ensure the removal of impurities and achieve the desired purity levels.

The synthesis parameters, including reaction times and temperatures, are optimized to maximize yield and minimize by-products.

Molecular Structure Analysis

Rilapladib possesses a complex molecular structure characterized by its quinoline core.

  • Chemical Formula: C18_{18}H20_{20}N2_2O3_3S
  • Molecular Weight: 344.43 g/mol
  • Structural Features:
    • The quinoline ring system provides a planar structure conducive to π-π stacking interactions with target proteins.
    • Functional groups such as sulfonyl and amine contribute to its solubility and binding affinity.

The three-dimensional conformation of Rilapladib allows for effective interaction with phospholipase A2, facilitating its inhibitory action.

Chemical Reactions Analysis

Rilapladib undergoes various chemical reactions that are essential for its biological activity:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of phospholipase A2, preventing substrate access and subsequent enzymatic activity.
  2. Metabolic Stability: Rilapladib is subject to metabolic processes in vivo, where it may be transformed into various metabolites through phase I (oxidation) and phase II (conjugation) reactions.
  3. Solubility and Stability: Chemical modifications during synthesis aim to enhance solubility in biological fluids while maintaining stability against metabolic degradation.
Mechanism of Action

Rilapladib exerts its pharmacological effects primarily through the inhibition of secretory phospholipase A2:

  • Binding Affinity: The compound binds competitively to the enzyme's active site, effectively blocking the hydrolysis of phospholipids into free fatty acids and lysophospholipids.
  • Biological Impact: This inhibition leads to reduced production of pro-inflammatory mediators derived from phospholipid metabolism, thereby mitigating inflammatory responses in various pathological conditions.

Studies employing molecular dynamics simulations have provided insights into the binding interactions between Rilapladib and phospholipase A2, highlighting critical amino acid residues involved in this process.

Physical and Chemical Properties Analysis

Rilapladib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but shows limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are crucial for formulating Rilapladib into effective therapeutic agents.

Applications

Rilapladib has potential applications across various fields of medicine:

  1. Inflammatory Diseases: Its ability to inhibit phospholipase A2 makes it a candidate for treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or asthma.
  2. Cardiovascular Health: By modulating lipid metabolism, Rilapladib may contribute to improved cardiovascular outcomes in patients with dyslipidemia.
  3. Cancer Research: Emerging studies suggest that Rilapladib may play a role in cancer therapy by altering tumor microenvironments through its anti-inflammatory effects.

Properties

CAS Number

412950-08-4

Product Name

Rilapladib

IUPAC Name

2-[2-[(2,3-difluorophenyl)methylsulfanyl]-4-oxoquinolin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide

Molecular Formula

C40H38F5N3O3S

Molecular Weight

735.8 g/mol

InChI

InChI=1S/C40H38F5N3O3S/c1-51-22-21-46-19-17-32(18-20-46)47(24-27-9-11-28(12-10-27)29-13-15-31(16-14-29)40(43,44)45)37(50)25-48-35-8-3-2-6-33(35)36(49)23-38(48)52-26-30-5-4-7-34(41)39(30)42/h2-16,23,32H,17-22,24-26H2,1H3

InChI Key

NNBGCSGCRSCFEA-UHFFFAOYSA-N

SMILES

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

SB-659032; SB659032; SB 659032; GTPL7376; GTPL-7376; GTPL 7376; D05728; Rilapladib

Canonical SMILES

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C5=CC=CC=C5C(=O)C=C4SCC6=C(C(=CC=C6)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.